2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one core, which is fused with a piperazine ring substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-D]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-B]pyridines: These compounds also have a fused thiophene and pyridine ring system and are known for their pharmacological properties.
Uniqueness
2-[(4-Ethylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is unique due to the presence of the piperazine ring substituted with an ethyl group, which may enhance its biological activity and selectivity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C18H20N4O2S/c1-3-20-7-9-21(10-8-20)18(24)14-11-13-16(25-14)19-15-12(2)5-4-6-22(15)17(13)23/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
QUPNDGYOTOSBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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